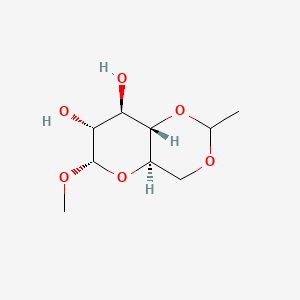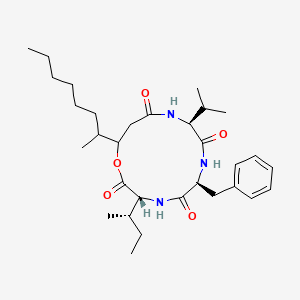
Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside is a cyclic acetal derivative of glucose. It is commonly used in carbohydrate chemistry for the protection of hydroxyl groups in sugars, preventing their interference in chemical transformations of other hydroxyl groups . This compound is known for its stability and utility in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside can be synthesized through the reaction of glucose with ethylidene derivatives in the presence of acid catalysts. The process involves the formation of a cyclic acetal by reacting the hydroxyl groups at positions 4 and 6 of the glucose molecule with an ethylidene group . This reaction typically requires a controlled acidic environment to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form methyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions where the ethylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Acetic acid and sodium acetate are commonly used as reagents for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution product.
Major Products
The major products formed from these reactions include various acetylated derivatives and other substituted glucopyranosides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside has a wide range of applications in scientific research:
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Wirkmechanismus
The mechanism by which methyl-4,6-O-ethylidene-alpha-D-glucopyranoside exerts its effects involves the formation of a stable cyclic acetal. This stability prevents the hydroxyl groups at positions 4 and 6 from participating in unwanted side reactions, thereby protecting these groups during subsequent chemical transformations . The molecular targets and pathways involved are primarily related to its role as a protecting group in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl-4,6-O-benzylidene-alpha-D-glucopyranoside: Another cyclic acetal derivative used for similar protective purposes.
Methyl-alpha-D-glucopyranoside: A simpler derivative without the cyclic acetal protection, used in different contexts.
Uniqueness
Methyl-4,6-O-ethylidene-alpha-D-glucopyranoside is unique due to its specific ethylidene protection, which offers distinct stability and reactivity profiles compared to other protecting groups like benzylidene . This makes it particularly useful in synthetic applications where selective protection and deprotection are crucial.
Eigenschaften
IUPAC Name |
(4aR,6S,7R,8R,8aS)-6-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-4-13-3-5-8(14-4)6(10)7(11)9(12-2)15-5/h4-11H,3H2,1-2H3/t4?,5-,6-,7-,8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBOLIVKPWXZAN-KTTWVITLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1,3]Thiazolo[5,4-e][1,2]benzothiazole](/img/structure/B577237.png)

![1-(Isoxazolo[3,4-b]pyridin-3-yl)ethanone](/img/structure/B577239.png)
![1H-Benzo[4,5]imidazo[1,2-c][1,2,3]triazole](/img/structure/B577240.png)




![1,1'-[Ethylenebis(oxymethylene)]dipyridinium diperchlorate](/img/structure/B577247.png)

![[R,(+)]-3-O-Benzyl-2-O-stearoyl-L-glycerol](/img/structure/B577250.png)

![(1R)-1-[(2S,3R,4R,5S)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]ethane-1,2-diol](/img/structure/B577253.png)
![(2S,5R,6S,9R,13S,16S,18R)-5,16-dihydroxy-6-(1-hydroxy-4-methylpentyl)-2,6,13,17,17-pentamethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-1(20),11-dien-8-one](/img/structure/B577257.png)
